![molecular formula C21H16O3 B5571891 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[c]chromen-6-one derivatives, including "3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one," can be achieved through novel and efficient one-pot syntheses. A notable method involves Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, utilizing domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization processes. This method provides a rapid synthetic route for producing these molecules with various substituents on benzene rings, highlighting its efficiency and versatility in synthesizing complex organic molecules (Poudel & Lee, 2014).
Molecular Structure Analysis
The molecular structure of similar benzo[c]chromen-6-one derivatives has been extensively studied through X-ray crystallography. These studies provide detailed insights into the crystalline structures, allowing for a deeper understanding of the compound's molecular geometry and intermolecular interactions. For instance, "3,3′-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one)" showcases a monoclinic system, revealing the spatial arrangement and electronic configuration that contribute to the compound's chemical reactivity and properties (Manolov & Maichle-Moessmer, 2012).
Chemical Reactions and Properties
Benzo[c]chromen-6-one derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Microwave-assisted cyclization under mildly basic conditions is an example, where aryl 2-bromobenzoates are cyclized to yield corresponding 6H-benzo[c]chromen-6-ones. This method highlights the compound's ability to participate in cyclization reactions, forming cyclic structures crucial for biological activity (Dao et al., 2018).
Physical Properties Analysis
The physical properties of benzo[c]chromen-6-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystal structure analysis provides essential information on the compound's physical characteristics, which can be correlated with its solubility and stability under different conditions. Such analyses are fundamental for designing compounds with desired physical properties for specific applications.
Chemical Properties Analysis
The chemical properties of "3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one" and its derivatives are influenced by their functional groups and molecular structure. These compounds exhibit a range of chemical behaviors, including reactivity towards nucleophiles and electrophiles, photochemical stability, and redox characteristics. Understanding these chemical properties is crucial for exploring their potential uses in synthetic chemistry, material science, and pharmaceuticals.
Applications De Recherche Scientifique
Molecular Structure and Properties 6H-benzo[c]chromen-6-ones exhibit unique structural characteristics that contribute to their diverse applications. For example, a study on Alternariol, a related compound, demonstrates the impact of molecular conformation on the compound's stability and reactivity. The slight twist of the benzene rings due to steric collisions and the stabilization of the molecular structure by intramolecular hydrogen bonds exemplify the intricate structural dynamics that could influence the compound's utility in material science and organic synthesis (Siegel et al., 2010).
Synthetic Protocols and Applications The synthesis of 6H-benzo[c]chromen-6-ones and their derivatives has been a subject of extensive research due to their pharmacological importance and presence in secondary metabolites. Various synthetic methods have been developed, including Suzuki coupling reactions and metal or base-catalyzed cyclization processes. These methods enable the efficient production of biologically active compounds and provide a foundation for the development of novel therapeutic agents (Mazimba, 2016).
Biological Activities and Interactions Research on 6H-benzo[c]chromen-6-ones also extends into their biological activities and interactions. For instance, the fluorescent properties of certain derivatives, such as racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, have been investigated for their potential applications in environmental and medicinal chemistry. The ability of these compounds to display fluorescence enhancement in the presence of metals suggests their utility as selective sensors and probes in analytical chemistry (Gülcan et al., 2021).
Advanced Synthetic Applications The development of novel synthetic methodologies for 6H-benzo[c]chromen-6-ones demonstrates the compound's versatility in organic synthesis. Techniques such as transition-metal-free intramolecular arylation highlight the ongoing innovation in synthetic chemistry aimed at creating more efficient and environmentally friendly synthetic routes. These advancements not only contribute to the fundamental understanding of chemical reactions but also open new avenues for the synthesis of complex organic molecules (Bajracharya & Daugulis, 2008).
Propriétés
IUPAC Name |
4-methyl-3-phenylmethoxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSFLFEERPJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
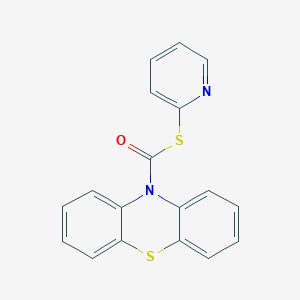
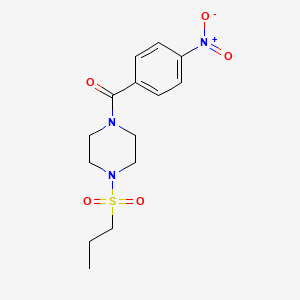
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
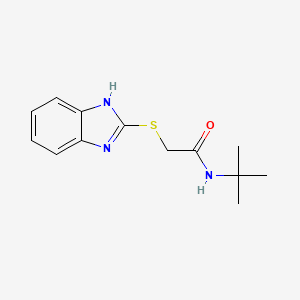
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)
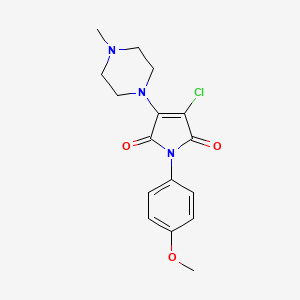
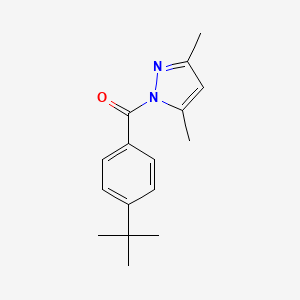
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)